molecular formula C26H21NO5S B2494443 8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline CAS No. 899760-28-2

8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2494443
CAS No.: 899760-28-2
M. Wt: 459.52
InChI Key: AYFBJZFUOKYTTM-UHFFFAOYSA-N
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Description

The compound 8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline features a quinoline backbone fused with a [1,4]dioxino ring at positions 2,3-g. Key substituents include:

  • 4-Ethylbenzenesulfonyl group at position 9: Introduces sulfonamide functionality, which may influence biological activity and solubility.

Properties

IUPAC Name

[9-(4-ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5S/c1-2-17-8-10-19(11-9-17)33(29,30)26-20-14-23-24(32-13-12-31-23)15-22(20)27-16-21(26)25(28)18-6-4-3-5-7-18/h3-11,14-16H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFBJZFUOKYTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and sulfonyl precursors with a quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Research Findings and Implications

  • Sulfonyl vs. Oxo Groups : Sulfonyl groups (as in the target compound and ) enhance stability and binding to enzymes like kinases, while oxo groups () may improve solubility .
  • Heterocyclic Modifications: Quinoxaline () or pyrazino-isoquinoline () cores expand applications into materials science, contrasting with the medicinal focus of quinoline derivatives .

Biological Activity

8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H22N2O4S\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This compound features a dioxin moiety linked to a quinoline structure, which is known for its diverse pharmacological properties.

Synthetic Route

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Dioxin Ring : This step may involve cyclization reactions of appropriate precursors.
  • Sulfonylation : Introducing the sulfonyl group can be achieved through electrophilic aromatic substitution.
  • Benzoylation : The final step often involves the introduction of the benzoyl group to complete the synthesis.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates:

  • Inhibition of Bacterial Growth : Effective against various Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Exhibits activity against common fungal strains.

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibition of cell proliferation.
  • Induction of Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For instance:

  • Topoisomerase Inhibition : Important for DNA replication and repair.
  • Kinase Activity Modulation : Affecting signaling pathways in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of E. coli and S. aureus
AntifungalEffective against Candida albicans
AnticancerInduces apoptosis in HeLa cells
Enzyme InhibitionInhibits topoisomerase I activity

Case Study Analysis

A notable study conducted by Ahmad et al. (2018) investigated various quinoline derivatives, including our compound of interest. The study highlighted:

  • Methodology : Utilized both in vitro and in vivo models to assess biological activity.
  • Results : The compound showed promising results in inhibiting tumor growth in xenograft models.

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